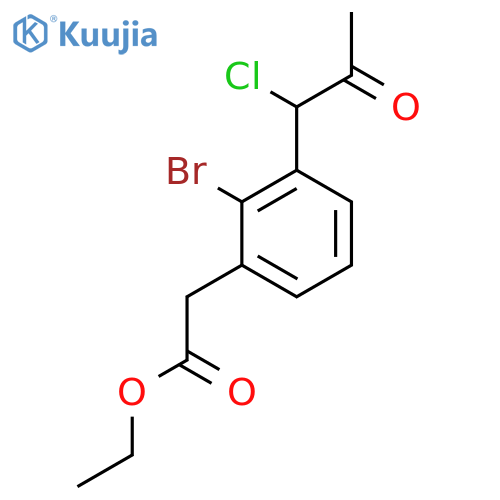

Cas no 1806585-13-6 (Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate)

1806585-13-6 structure

商品名:Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate

CAS番号:1806585-13-6

MF:C13H14BrClO3

メガワット:333.605462551117

CID:4971436

Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate

-

- インチ: 1S/C13H14BrClO3/c1-3-18-11(17)7-9-5-4-6-10(12(9)14)13(15)8(2)16/h4-6,13H,3,7H2,1-2H3

- InChIKey: WXVIUCCARAMZNU-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=CC=1C(C(C)=O)Cl)CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 309

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 43.4

Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013024403-250mg |

Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate |

1806585-13-6 | 97% | 250mg |

504.00 USD | 2021-06-24 | |

| Alichem | A013024403-500mg |

Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate |

1806585-13-6 | 97% | 500mg |

782.40 USD | 2021-06-24 | |

| Alichem | A013024403-1g |

Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate |

1806585-13-6 | 97% | 1g |

1,475.10 USD | 2021-06-24 |

Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

1806585-13-6 (Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate) 関連製品

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬